[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N'-methylcarbamimidothioate
Description
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-methylcarbamimidothioate: is a complex organic compound that features a pyrrolidine ring substituted with fluorophenyl groups
Properties
IUPAC Name |
[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N'-methylcarbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c1-21-18(22-12-8-6-11(19)7-9-12)26-15-10-16(24)23(17(15)25)14-5-3-2-4-13(14)20/h2-9,15H,10H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRQJSGAFKLJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NC1=CC=C(C=C1)F)SC2CC(=O)N(C2=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidine to form the pyrrolidinone intermediate. This intermediate is further reacted with 4-fluorophenyl isothiocyanate under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially forming alcohol derivatives.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its fluorinated aromatic rings are known to enhance binding affinity and selectivity in biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-methylcarbamimidothioate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated aromatic rings and pyrrolidinone moiety. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the fluorophenyl group but differs in its core structure, featuring a thiazole ring instead of a pyrrolidinone ring.
N-(5-aryl-1,3,4-oxadiazol-2-yl)-N’-(4-fluorophenyl)ureas: These compounds also contain fluorophenyl groups and are known for their biological activities.
Uniqueness: The uniqueness of [1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] N-(4-fluorophenyl)-N’-methylcarbamimidothioate lies in its combination of a pyrrolidinone ring with fluorinated aromatic groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
